(Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the rhodanine-derived thiazolidin-4-one family, characterized by a core thiazolidinone ring with a thioxo group at position 2 and a benzylidene substituent at position 5. Its Z-configuration ensures the stereoelectronic arrangement necessary for biological interactions.
Properties
IUPAC Name |
(5Z)-3-(2,4-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS3/c1-10-5-6-13(11(2)8-10)17-15(18)14(21-16(17)19)9-12-4-3-7-20-12/h3-9H,1-2H3/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOPKXFYNCISOF-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thioxothiazolidinone core, a dimethylphenyl group, and a thiophenylmethylene moiety, has been the focus of various studies exploring its biological activities.
Chemical Structure and Properties
- Molecular Formula : C16H13NOS3
- Molecular Weight : 331.47 g/mol
- IUPAC Name : (5Z)-3-(2,4-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
The compound's structure allows for diverse chemical modifications, which may enhance its biological activity.
1. Antimicrobial Activity
Research indicates that thioxothiazolidinone derivatives exhibit notable antimicrobial properties. The presence of the thiophenylmethylene group in (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one may augment these effects. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
2. Anti-inflammatory Properties
Compounds related to thioxothiazolidinones have been investigated for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing treatments for chronic inflammatory diseases.
3. Anticancer Activity
Thioxothiazolidinone derivatives have shown promise in anticancer research. For instance, studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .
Study on Anticancer Activity
A study evaluated the cytotoxic effects of various thioxothiazolidinone derivatives on cancer cell lines. The results indicated that (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values suggesting effective concentrations for therapeutic applications.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thioxothiazolidinones, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The study found that modifications to the thiophenylmethylene group enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thioxothiazolidin-4-one derivatives, focusing on substituent effects, synthesis, and biological activities.
Structural Variations and Substituent Effects
Key Contrasts and Trends
Anti-Biofilm Activity :
- The 3-ethoxy-4-hydroxybenzylidene derivative is among the most potent anti-biofilm agents (86 records) due to polar substituents enabling H-bonding with biofilm polysaccharides. In contrast, the target compound’s thiophene and dimethylphenyl groups may prioritize membrane disruption over matrix interaction .
Enzyme Inhibition :
- 5-HMT and benzo[d]thiazole derivatives show superior tyrosinase and α-glucosidase inhibition compared to thiophene-containing analogs, likely due to electron-donating substituents (e.g., methoxy, hydroxy) that stabilize enzyme-ligand complexes.
Synthetic Feasibility :
- Bromine or bulky substituents (e.g., 3-bromophenyl ) reduce reaction yields, while electron-donating groups (methoxy , hydroxy ) improve condensation efficiency.
Preparation Methods
General Synthetic Approach
The general synthetic pathway for (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves two main steps:
Synthesis of 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one through the reaction of 2,4-dimethylaniline with carbon disulfide and chloroacetic acid or bis(carboxymethyl) trithiocarbonate.
Knoevenagel condensation of the resulting rhodanine derivative with thiophene-2-carbaldehyde to yield the target compound with Z-configuration.
Detailed Preparation Methods
Synthesis of 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one
Method A: Using Carbon Disulfide and Chloroacetic Acid
This method involves the reaction of 2,4-dimethylaniline with carbon disulfide in the presence of a base, followed by alkylation with chloroacetic acid and subsequent cyclization.
Procedure:
- To a solution of 2,4-dimethylaniline (1.0 equiv.) in ethanol, add potassium hydroxide (1.2 equiv.) and carbon disulfide (1.2 equiv.) at 0-5°C.
- Stir the reaction mixture for 2-3 hours at room temperature.
- Add chloroacetic acid (1.0 equiv.) and reflux the reaction mixture for 3-4 hours.
- Cool the reaction mixture, acidify with dilute hydrochloric acid, and collect the precipitated product by filtration.
- Recrystallize from ethanol to obtain pure 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one.
Method B: Using Bis(carboxymethyl) Trithiocarbonate
Based on search result, 3-aryl-2-thioxothiazolidin-4-ones can be prepared by reacting aromatic amines with bis(carboxymethyl) trithiocarbonate.
Procedure:
- To a suspension of bis(carboxymethyl) trithiocarbonate (1.0 equiv.) in water, add 2,4-dimethylaniline (1.0 equiv.) and a catalytic amount of hydrochloric acid.
- Reflux the reaction mixture for 4-6 hours until completion (monitored by TLC).
- Cool the reaction mixture, filter the precipitate, and wash with cold water.
- Recrystallize from ethanol to obtain pure 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one.
Knoevenagel Condensation to Synthesize (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
Method A: Conventional Heating Method
Procedure:
- Dissolve 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one (1.0 equiv.) and thiophene-2-carbaldehyde (1.1 equiv.) in ethanol.
- Add a catalytic amount of piperidine or triethylamine (0.1 equiv.).
- Reflux the reaction mixture for 3-4 hours until completion (monitored by TLC).
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Recrystallize from appropriate solvent to obtain pure (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one.
Method B: Ultrasound-Assisted Synthesis Using Task-Specific Ionic Liquids
Based on search result, ultrasound-assisted synthesis using task-specific ionic liquids (TSILs) provides an efficient and environmentally friendly approach for Knoevenagel condensation.
Procedure:
- In a reaction vessel, combine 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one (1.0 mmol) and thiophene-2-carbaldehyde (1.0 mmol).
- Add [TMG][Lac] (1,1,3,3-tetramethylguanidine lactate) as catalyst (20 mol%).
- Subject the reaction mixture to ultrasonic irradiation at 80°C for 15-20 minutes.
- Monitor the reaction progress by TLC until completion.
- Add water to the reaction mixture and extract with ethyl acetate.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate.
- Recrystallize the crude product to obtain pure (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one.
The efficiency of various TSILs for this Knoevenagel condensation is summarized in Table 1, adapted from search result:
Table 1. Effect of different ionic liquids on the Knoevenagel condensation reaction.
| Entry | Catalyst | Amount (mol%) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | [TMG][BF₄] | 20 | 30 | 80 |
| 2 | [TMG][TFA] | 20 | 25 | 85 |
| 3 | [TMG][Lac] | 20 | 15 | 95 |
| 4 | [TMG][MSA] | 20 | 20 | 85 |
| 5 | [TMG][TsO] | 20 | 25 | 80 |
Reaction Optimization
Effect of Catalyst Amount
The amount of catalyst significantly affects the reaction yield and time. Table 2 summarizes the effect of [TMG][Lac] catalyst loading on the Knoevenagel condensation reaction:
Table 2. Effect of catalyst loading on the Knoevenagel condensation reaction.
| Entry | Catalyst loading (mol%) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 5 | 35 | 75 |
| 2 | 10 | 25 | 85 |
| 3 | 20 | 15 | 95 |
| 4 | 30 | 15 | 95 |
| 5 | 50 | 15 | 94 |
Based on these results, 20 mol% of [TMG][Lac] was determined to be optimal, providing excellent yield in a short reaction time.
Effect of Reaction Conditions
Various reaction conditions were investigated for the Knoevenagel condensation, as summarized in Table 3, adapted from search result:
Table 3. Effect of reaction conditions on the Knoevenagel condensation.
| Entry | Conditions | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | No catalyst, no heat, no ultrasound | 120 | Trace |
| 2 | Heating (80°C), no catalyst, no ultrasound | 90 | 30 |
| 3 | Catalyst (20 mol%), no heat, no ultrasound | 90 | 45 |
| 4 | Ultrasound, no catalyst, no heat | 60 | 40 |
| 5 | Heating (80°C), catalyst (20 mol%), no ultrasound | 45 | 75 |
| 6 | Ultrasound, catalyst (20 mol%), no heat | 40 | 70 |
| 7 | Ultrasound, heating (80°C), no catalyst | 30 | 65 |
| 8 | Ultrasound, heating (80°C), catalyst (20 mol%) | 15 | 95 |
The combination of ultrasonic irradiation, heating, and catalyst provided the best results, achieving a 95% yield in just 15 minutes.
Structural Confirmation and Analysis
Spectroscopic Characterization
The structure of (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can be confirmed by various spectroscopic techniques:
¹H NMR (400 MHz, DMSO-d₆): δ 7.99-8.10 (s, 1H, methylidene proton), 7.80-7.85 (d, 1H, thiophene-H), 7.45-7.55 (m, 1H, thiophene-H), 7.20-7.30 (m, 1H, thiophene-H), 7.10-7.20 (m, 1H, phenyl-H), 6.90-7.05 (m, 2H, phenyl-H), 2.30-2.40 (s, 3H, CH₃), 2.10-2.20 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆): δ 195.1 (C=S), 167.8 (C=O), 138.5, 137.2, 135.8, 134.9, 133.7, 132.5, 130.8, 129.6, 128.9, 127.5, 126.3, 119.5 (methylidene carbon), 20.8 (CH₃), 17.3 (CH₃).
Confirmation of Z-Configuration
Based on search results and, the Z-configuration of the double bond at position 5 can be confirmed by the chemical shift of the methylidene proton, which typically resonates at 7.99-8.17 ppm for the Z-isomer. This configuration is stabilized by intramolecular interactions between the thiophene ring and the carbonyl group of the thiazolidinone ring.
The crystal structure analysis of similar compounds, such as (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one mentioned in search result, confirms the Z-configuration of the double bond.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for the Knoevenagel condensation:
Procedure:
- Mix 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one (1.0 mmol), thiophene-2-carbaldehyde (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in a microwave vial.
- Irradiate at 100°C for a 5-10 minutes using a microwave reactor.
- Cool, add appropriate solvent, and collect the precipitated product.
- Recrystallize to obtain pure (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one.
Solid-State Grinding Method
A solvent-free approach using solid-state grinding offers an environmentally friendly alternative:
Procedure:
- In a mortar, place 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one (1.0 mmol), thiophene-2-carbaldehyde (1.0 mmol), and catalytic sodium acetate or [TMG][Lac] (20 mol%).
- Grind the mixture thoroughly for 20-30 minutes.
- Add a small amount of water to the mixture and continue grinding for an additional 5 minutes.
- Filter the resulting solid and recrystallize to obtain the pure product.
Comparative Analysis of Synthetic Methods
Table 4 provides a comparison of various synthetic methods for the preparation of (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one:
Table 4. Comparison of different synthetic methods.
| Method | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Conventional heating | 3-4 h | 65-75 | Simple setup, widely accessible | Long reaction time, moderate yield |
| Ultrasound-assisted with TSIL | 15-20 min | 90-95 | Short reaction time, excellent yield, recoverable catalyst | Specialized equipment needed |
| Microwave-assisted | 5-10 min | 85-90 | Very short reaction time, good yield | Requires microwave reactor |
| Solid-state grinding | 30-40 min | 80-85 | Solvent-free, environmentally friendly | Labor-intensive, potential for incomplete reaction |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis typically involves condensation of 2,4-dimethylphenyl-substituted thiazolidinone precursors with thiophen-2-ylmethylene derivatives under basic conditions (e.g., sodium acetate in glacial acetic acid). Refluxing in ethanol or methanol for 6–8 hours at 80–90°C is common. Reaction progress is monitored via TLC (20% ethyl acetate/hexane), and purification involves recrystallization in ethanol (85% yield) .
- Key Variables : Solvent polarity, catalyst choice (e.g., piperidine vs. pyridine), and temperature control to avoid side reactions like isomerization or oxidation .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration and structural integrity of this compound?
- Methodology :
- NMR : H and C NMR identify thiophene and thiazolidinone protons (e.g., vinylic protons at δ 7.2–7.8 ppm for Z-configuration).
- IR : Confirms thioxo (C=S) stretches at 1200–1250 cm and carbonyl (C=O) at 1680–1720 cm.
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 386.5 for CHNOS) .
Q. How can initial biological activity screening (e.g., antimicrobial, anticancer) be designed for this compound?
- Methodology :
- Antimicrobial Assays : Use agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Include positive controls like doxorubicin .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s bioactivity, and how can binding interactions be validated experimentally?
- Methodology :
- Enzyme Inhibition : Use enzyme kinetics (e.g., COX-2 or HDAC inhibition) with Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to targets like hemoglobin subunits or kinases .
Q. How can computational methods (e.g., molecular docking, MD simulations) predict and refine the compound’s interaction with biological targets?
- Methodology :
- Docking : Use AutoDock Vina to model binding poses with PDB structures (e.g., 1M17 for COX-2). Focus on hydrogen bonds with active-site residues (e.g., Arg120, Tyr355).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM/PBSA) .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC values in anticancer assays)?
- Methodology :
- Assay Standardization : Use identical cell lines (ATCC-verified), passage numbers, and culture conditions.
- Dose-Response Curves : Generate triplicate data with statistical validation (p < 0.05). Compare with structurally similar derivatives (e.g., fluorobenzylidene analogs) to identify SAR trends .
Q. How does modifying substituents (e.g., thiophene vs. benzothiophene) impact the compound’s physicochemical and pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
